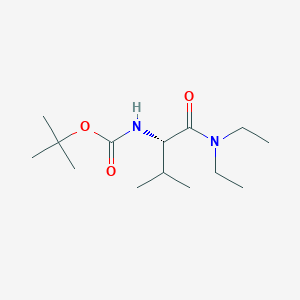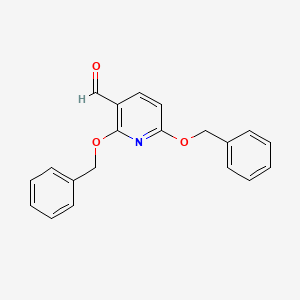![molecular formula C13H17NO6 B15360981 (2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)
(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Succinyl) Phenylephrine is a chemical compound that belongs to the class of phenylephrine derivatives. It is known for its applications in pharmaceutical research and development. This compound is a mixture of diastereomers and is used as a secondary standard in pharmaceutical release testing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Succinyl) Phenylephrine typically involves the reaction of phenylephrine with succinic anhydride in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the production of N-(2-Succinyl) Phenylephrine is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves continuous monitoring to ensure the purity and yield of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Succinyl) Phenylephrine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of N-(2-Succinyl) Phenylephrine, as well as substituted analogs.
Wissenschaftliche Forschungsanwendungen
N-(2-Succinyl) Phenylephrine is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies related to adrenergic receptors and their signaling pathways.
Medicine: In the development of pharmaceuticals targeting cardiovascular and respiratory conditions.
Industry: As a standard in pharmaceutical quality control and release testing.
Wirkmechanismus
The mechanism by which N-(2-Succinyl) Phenylephrine exerts its effects involves its interaction with adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular signaling pathways. The molecular targets include alpha-1 adrenergic receptors, which play a role in vasoconstriction and increased blood pressure.
Vergleich Mit ähnlichen Verbindungen
Phenylephrine Hydrochloride
Phenylephrine Sulfate
N-(2-Hydroxysuccinyl) Phenylephrine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C13H17NO6 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid |
InChI |
InChI=1S/C13H17NO6/c1-14(10(13(19)20)6-12(17)18)7-11(16)8-3-2-4-9(15)5-8/h2-5,10-11,15-16H,6-7H2,1H3,(H,17,18)(H,19,20)/t10-,11-/m0/s1 |
InChI-Schlüssel |
NILXUFZCPICFBR-QWRGUYRKSA-N |
Isomerische SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


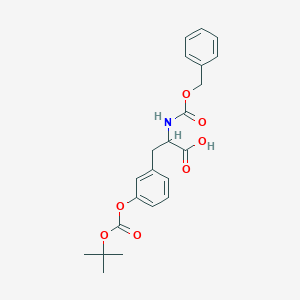
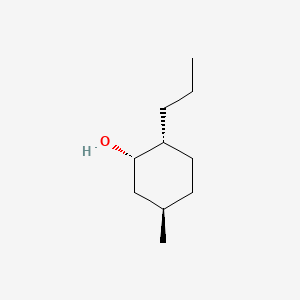

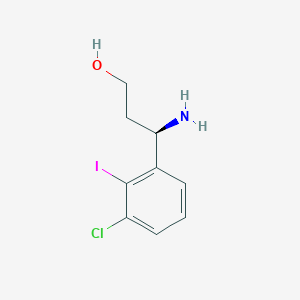

![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
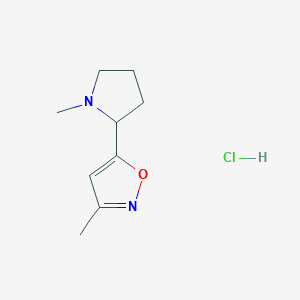
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)
